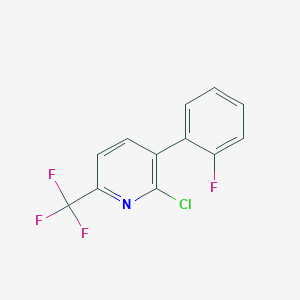![molecular formula C13H15BrN2O2 B1439690 N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide CAS No. 1138443-78-3](/img/structure/B1439690.png)
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Vue d'ensemble
Description
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a compound with the chemical formula C13H15BrN2O2 and a molecular weight of 311.17 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group, a methylphenyl group, and a cyclopropanecarboxamide group. It has a predicted density of 1.600±0.06 g/cm³ and a boiling point of 500.4±45.0 °C .
Méthodes De Préparation
The synthesis of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves several steps. One common method starts with the condensation of salicylaldehyde and ethyl acetoacetate, catalyzed by piperidine, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Cyclization Reactions: The presence of the cyclopropanecarboxamide group allows for cyclization reactions, forming new ring structures.
Common reagents used in these reactions include bromine, piperidine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The cyclopropanecarboxamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds also contain a bromoacetyl group and are used in the synthesis of various bioactive heterocyclic scaffolds.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}: This compound shares the bromoacetyl group and is used in proteomics research.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMSJLDYQIMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


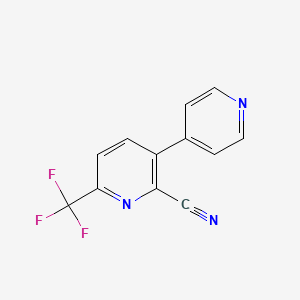
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)


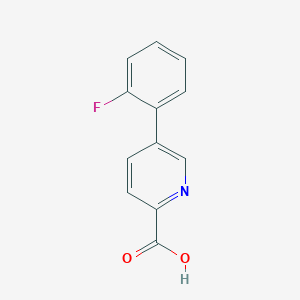

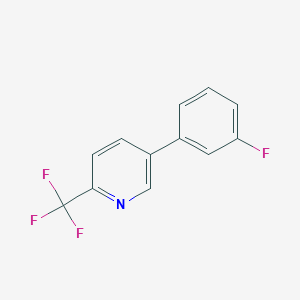

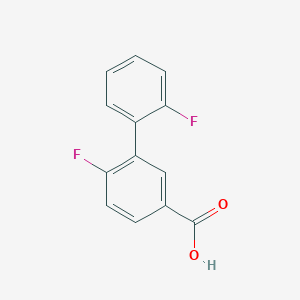
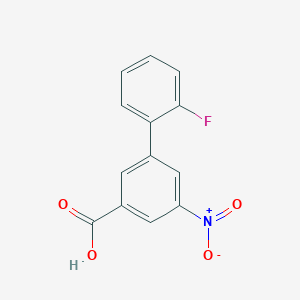
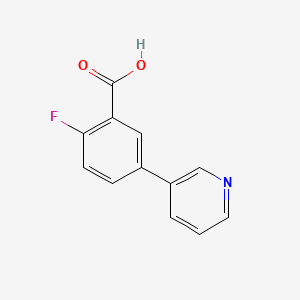
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
